[2-(3,4-Difluorophenoxy)ethyl](methyl)amine

Catalog No.
S13778176
CAS No.
M.F
C9H11F2NO
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(3,4-Difluorophenoxy)ethyl](methyl)amine

Product Name

[2-(3,4-Difluorophenoxy)ethyl](methyl)amine

IUPAC Name

2-(3,4-difluorophenoxy)-N-methylethanamine

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C9H11F2NO/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

QABDIDBGIOKLJE-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC(=C(C=C1)F)F

The compound 2-(3,4-Difluorophenoxy)ethylamine is a synthetic organic molecule characterized by the presence of a difluorophenoxy group attached to an ethyl chain, which in turn connects to a methylamine group. This structure allows it to engage in various chemical interactions, making it a subject of interest in medicinal chemistry and pharmacology. The difluorophenoxy moiety is notable for its potential to enhance lipid solubility, which can influence the compound's bioavailability and pharmacokinetic properties.

The chemical reactivity of 2-(3,4-Difluorophenoxy)ethylamine can be analyzed through various reaction types:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which may modify its biological activity.
  • Reduction Reactions: The compound may undergo reduction reactions, particularly in metabolic pathways where it could be transformed into other active metabolites.

These reactions are fundamental for understanding how the compound interacts within biological systems and its potential therapeutic applications.

The biological activity of 2-(3,4-Difluorophenoxy)ethylamine is primarily linked to its structure. Compounds with similar structural motifs often exhibit significant pharmacological effects. For instance, the difluorophenoxy group may enhance binding affinity to certain receptors or enzymes, potentially leading to:

  • Antidepressant Effects: Similar compounds have been linked to serotonin receptor modulation.
  • Anti-inflammatory Properties: The amine functional group may contribute to anti-inflammatory activity by modulating immune responses.

Predictive models such as the Prediction of Activity Spectra for Substances (PASS) can provide insights into its potential biological activities based on structural similarities with known compounds .

Synthesis of 2-(3,4-Difluorophenoxy)ethylamine typically involves several key steps:

  • Formation of the Difluorophenol Intermediate: Starting from commercially available 3,4-difluorophenol, the phenolic hydroxyl group can be protected or modified as needed.
  • Ether Formation: Reacting the difluorophenol with an appropriate alkyl halide (e.g., ethyl bromide) under basic conditions to form the ether linkage.
  • Amine Introduction: The final step involves introducing the methylamine group through reductive amination or direct nucleophilic substitution.

This multi-step synthesis allows for the incorporation of specific functional groups that enhance the compound's biological profile.

The applications of 2-(3,4-Difluorophenoxy)ethylamine span various fields:

  • Pharmaceutical Development: Investigated as a potential therapeutic agent for mood disorders and inflammatory diseases.
  • Chemical Probes: Used in research settings to study receptor interactions and signaling pathways.
  • Material Science: Explored for use in developing new materials with specific chemical properties due to its unique structure.

Interaction studies are crucial for understanding how 2-(3,4-Difluorophenoxy)ethylamine behaves in biological systems. These studies typically focus on:

  • Receptor Binding Affinity: Evaluating how well the compound binds to target receptors compared to known ligands.
  • Metabolic Stability: Assessing how quickly the compound is metabolized by liver enzymes.
  • Toxicity Profiles: Determining any adverse effects through cytotoxicity assays against various cell lines.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(3,4-Difluorophenoxy)ethylamine, each offering distinct properties and biological activities:

Compound NameStructure FeaturesUnique Properties
3,4-DifluoroanilineAniline derivative with fluorine substituentsKnown for antimicrobial activity
2-(3-Fluorophenoxy)ethylamineSimilar ether linkage but with one fluorineExhibits neuroprotective effects
2-(Phenoxy)ethylamineLacks fluorine substituentsUsed as a precursor in drug synthesis

These comparisons highlight how variations in substituents can lead to significant differences in biological activity and applications. The presence of fluorine atoms in certain compounds often enhances lipophilicity and metabolic stability, making them more effective as pharmaceuticals.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

187.08087030 g/mol

Monoisotopic Mass

187.08087030 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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